molecular formula C8H16ClNO2 B555817 Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride CAS No. 61367-16-6

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Cat. No.: B555817
CAS No.: 61367-16-6
M. Wt: 157,21*36,45 g/mole
InChI Key: NHAYDXCUCXRAMF-UHFFFAOYSA-N
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Description

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (CAS: 61367-07-5) is a cyclohexane derivative with a methyl ester and amino group in the trans-configuration. Its molecular formula is C₈H₁₅NO₂·HCl (molecular weight: 193.67 g/mol) . This compound is widely used as a synthetic intermediate in pharmaceutical research, particularly in coupling reactions for peptide synthesis and drug development . It is a white to pale yellow crystalline powder, soluble in water, and requires storage in cool, dry conditions away from oxidizing agents .

Properties

IUPAC Name

methyl 4-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAYDXCUCXRAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976895
Record name Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61367-07-5, 61367-16-6, 100707-54-8
Record name 61367-07-5
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Record name 61367-16-6
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Record name Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
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Record name methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride
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Record name METHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE
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Record name methyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride
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Preparation Methods

Base Selection and Reaction Conditions

Sodium hydroxide (NaOH) or potassium alkoxides (e.g., potassium tert-butoxide) are preferred bases due to their ability to promote rapid cis-trans interconversion. The reaction proceeds at elevated temperatures (150–240°C) in high-boiling solvents such as xylene or decalin. For example, using 2 equivalents of NaOH in o-xylene at 190°C for 12 hours converts a cis/trans mixture into a >95% trans product.

Table 1: Isomerization Parameters and Outcomes

BaseSolventTemperature (°C)Time (h)Trans Isomer Yield
NaOH (2 eq)o-Xylene1901295%
KOt-Bu (3 eq)Decalin2001092%

The choice of solvent influences reaction kinetics. Hydrocarbons with high boiling points (e.g., decalin) prevent salt precipitation, ensuring homogeneous reaction conditions. Post-isomerization, the trans-4-aminocyclohexanecarboxylic acid is isolated as its sodium or potassium salt, which is then acidified to yield the free carboxylic acid.

Esterification to Methyl trans-4-Aminocyclohexanecarboxylate

Esterification of the trans-acid with methanol under acidic conditions forms the methyl ester. This step typically employs hydrochloric acid (HCl) as both a catalyst and a source for the final hydrochloride salt.

Acid-Catalyzed Esterification

In a representative procedure, trans-4-aminocyclohexanecarboxylic acid is refluxed with excess methanol and concentrated HCl (2–3 equivalents) for 6–8 hours. The reaction is driven to completion by removing water via azeotropic distillation, achieving yields of 85–90%.

Solvent and Stoichiometry Optimization

Methanol serves as both the solvent and nucleophile, simplifying purification. Stoichiometric excess of HCl ensures protonation of the amine group, preventing side reactions such as intramolecular cyclization. Post-reaction, the mixture is cooled to precipitate the hydrochloride salt, which is filtered and washed with cold methanol.

Purification and Crystallization

The crude product is purified via recrystallization to achieve pharmaceutical-grade purity (>98%).

Solvent Systems for Recrystallization

Ethanol-water mixtures (4:1 v/v) are ideal for dissolving the hydrochloride salt at elevated temperatures while enabling gradual crystallization upon cooling. Trituration with diisopropyl ether further removes residual impurities, yielding a white crystalline solid.

Table 2: Recrystallization Efficiency

Solvent SystemPurity Before (%)Purity After (%)Recovery Yield (%)
Ethanol-Water (4:1)8598.575
Methanol-Ether8097.070

Industrial-Scale Production Considerations

Industrial protocols emphasize cost-effectiveness and scalability. Key adaptations include:

  • Continuous Flow Reactors : Reduce reaction times by maintaining precise temperature control during isomerization.

  • In Situ Protection : Temporarily protecting the amino group with tert-butoxycarbonyl (Boc) enhances solubility during esterification, simplifying downstream processing.

  • Waste Minimization : Recycling solvents like xylene and methanol reduces environmental impact.

Analytical Characterization

Final product quality is verified via:

  • Argentometric Titration : Confirms chloride content (98–99% purity).

  • NMR Spectroscopy : Validates trans-configuration and ester functionality.

  • Melting Point Analysis : Consistent with literature values (198–200°C) .

Chemical Reactions Analysis

Types of Reactions: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted cyclohexane derivatives .

Scientific Research Applications

Pharmaceutical Research

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is extensively used as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown promise in treating various conditions, including:

  • Neurological Disorders : Compounds derived from this compound have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. For instance, a study indicated that derivatives could enhance serotonin release, suggesting potential applications in mood disorder treatments .
  • Diabetes Management : Certain analogs derived from this compound exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme critical in glucose metabolism. This suggests a role for this compound derivatives in blood sugar regulation .

Chemical Synthesis

In organic chemistry, this compound serves as a key building block for synthesizing various organic compounds. It participates in several types of reactions:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : Can be reduced to yield alcohols or amines.
  • Substitution : Engages in substitution reactions to produce halogenated or alkylated derivatives.

Neurotransmitter Modulation Study

A notable study demonstrated that derivatives of this compound could enhance serotonin release in vitro, indicating potential therapeutic applications for mood disorders.

Diabetes Treatment Research

Research indicated that certain analogs derived from this compound exhibit inhibitory effects on DPP-IV, highlighting its potential role in managing blood sugar levels effectively .

Mechanism of Action

The mechanism of action of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

  • Molecular Formula: C₉H₁₈ClNO₂ (MW: 207.7 g/mol) .
  • CAS : 2084-28-6.
  • Key Differences: The ethyl ester group replaces the methyl ester, increasing hydrophobicity. Used in adenosine receptor-related research (e.g., Huntington’s and Parkinson’s disease studies) .

Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride

  • CAS : 61367-16-6 .
  • Purity and synthesis methods differ slightly from the trans-isomer .

Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride

  • Molecular Formula: C₉H₁₈ClNO₂ (MW: 207.7 g/mol) .
  • CAS : 29275-88-4.
  • Key Differences: An additional methylene group (-CH₂-) separates the amino group from the cyclohexane ring. Applications include chemical biology studies requiring modified steric bulk .

Methyl 4-Aminothiane-4-carboxylate Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₂S (MW: 211.71 g/mol) .
  • CAS : 161315-14-5.
  • Key Differences: The cyclohexane ring is replaced with a thiane (sulfur-containing) ring, altering electronic properties and bioavailability. Used in organocatalysis and sulfur-containing drug scaffolds .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature Primary Application
Methyl trans-4-Aminocyclohexanecarboxylate HCl C₈H₁₅NO₂·HCl 193.67 61367-07-5 Trans-aminocyclohexane methyl ester Peptide coupling, drug synthesis
Ethyl trans-4-Aminocyclohexanecarboxylate HCl C₉H₁₈ClNO₂ 207.70 2084-28-8 Ethyl ester substituent Adenosine receptor research
Methyl cis-4-Aminocyclohexanecarboxylate HCl C₈H₁₅NO₂·HCl 193.67 61367-16-6 Cis-aminocyclohexane methyl ester Stereochemical studies
Methyl 4-(Aminomethyl)cyclohexanecarboxylate HCl C₉H₁₈ClNO₂ 207.70 29275-88-5 Aminomethyl side chain Chemical biology
Methyl 4-Aminothiane-4-carboxylate HCl C₇H₁₄ClNO₂S 211.71 161315-14-6 Thiane ring with sulfur atom Organocatalysis

Biological Activity

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (MTAC) is a chemical compound that has garnered interest in pharmaceutical and chemical research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications, supported by relevant data and research findings.

Overview

  • Chemical Formula : C8_8H16_{16}ClNO2_2
  • CAS Number : 100707-54-8
  • Solubility : Soluble in water

MTAC is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its unique structure allows it to participate in diverse biochemical pathways, making it a valuable compound in medicinal chemistry.

MTAC's biological activity is largely attributed to its ability to interact with various biomolecules, potentially influencing enzyme activity and gene expression. The compound may exert its effects through:

  • Enzyme Inhibition : MTAC can act as an inhibitor for specific enzymes, which can be crucial in modulating metabolic pathways.
  • Binding Interactions : The compound may bind to receptors or other proteins, altering their activity and leading to physiological effects.
  • Synthesis Intermediary : As an intermediate, MTAC facilitates the formation of more complex molecules that may have significant biological activities.

Pharmacokinetics

The pharmacokinetic profile of MTAC suggests that it is well-absorbed due to its solubility in water. Its stability under laboratory conditions indicates potential for use in various formulations. The compound's interaction with biological systems is influenced by environmental factors such as pH and temperature.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionPotential inhibition of specific enzymes related to metabolic pathways.
Antimicrobial EffectsInvestigated for potential antimicrobial properties against various pathogens.
Neuroprotective EffectsStudied for neuroprotective roles in models of neurodegenerative diseases.

Case Studies

  • Enzymatic Activity : A study investigated the inhibitory effects of MTAC on certain dehydrogenases, revealing that it could significantly reduce enzyme activity at specific concentrations, indicating its potential role in metabolic regulation .
  • Neuroprotection : Research has suggested that MTAC may protect neuronal cells from oxidative stress. In vitro studies demonstrated that treatment with MTAC resulted in reduced apoptosis in neuronal cell lines exposed to harmful agents .
  • Antimicrobial Properties : Preliminary investigations into the antimicrobial efficacy of MTAC showed promising results against Gram-positive bacteria, suggesting its potential application in developing new antibacterial agents .

Applications in Research

MTAC serves as a versatile building block in synthetic organic chemistry and medicinal chemistry:

  • Pharmaceutical Development : It is used as an intermediate in synthesizing drugs targeting various diseases, including diabetes and neurodegenerative disorders.
  • Chemical Research : The compound's unique structure allows for exploration in creating novel materials with specific functional properties.

Table 2: Comparison of Related Compounds

Compound NameStructure TypeBiological Activity
Methyl 4-Aminocyclohexanecarboxylate HydrochlorideSimilar isomerModerate enzyme inhibition
Ethyl trans-4-Aminocyclohexanecarboxylate HydrochlorideSimilar structureAntimicrobial activity
trans-Methyl 4-Aminocyclohexanecarboxylate HydrochlorideStereoisomerPotential neuroprotective effects

Q & A

Q. How are toxicity profiles evaluated in early-stage development?

  • Methodology : Perform Ames tests (bacterial reverse mutation) and micronucleus assays (in vitro) to assess genotoxicity. For acute toxicity, administer escalating doses in rodent models and monitor hematological/histopathological changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
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Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

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